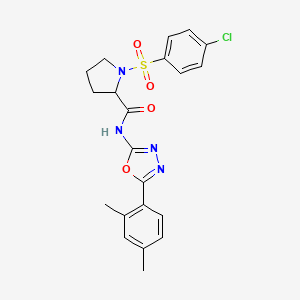

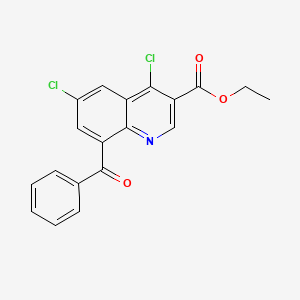

![molecular formula C9H8FN3S B2492106 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine CAS No. 1248095-54-6](/img/structure/B2492106.png)

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)sulfanyl]-1H-pyrazol-5-amine (4-FPSA) is a synthetic compound with a range of applications in scientific research. It has been used in a variety of experiments, including those involving enzymatic reactions, drug metabolism, and molecular recognition. 4-FPSA is a member of the pyrazolamine class of compounds, and its structure is characterized by a nitrogen atom linked to an aromatic ring and a sulfanyl group. 4-FPSA has a variety of properties, including good solubility in both polar and non-polar solvents, and low toxicity.

Scientific Research Applications

Synthesis of New Compounds

The compound can be used as a precursor in the synthesis of new chemical compounds . For example, it can be used in the synthesis of a novel fluorinated pyrazole .

Antiproliferative Activity

Some derivatives of the compound have shown potent antiproliferative activity against prostate cancer cell lines . They have been evaluated for their ability to inhibit the growth of LNCaP cells and downregulate the prostate-specific antigen (PSA) .

Radiolabelling Peptides and Proteins

A novel compound synthesized from a similar compound was proposed as a potential radio-prosthetic group for radiolabelling peptides and proteins . This process involves selective bioconjugation with the phenolic side chains of tyrosine residues .

Androgen Receptor Antagonists

Some derivatives of the compound have been evaluated as androgen receptor antagonists . These compounds could potentially be used in the treatment of conditions related to androgen receptors, such as prostate cancer .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Research in Medicinal Chemistry

Fluorinated compounds, including this compound, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-6-1-3-7(4-2-6)14-8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFPXIHZPQFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

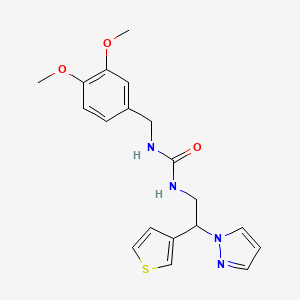

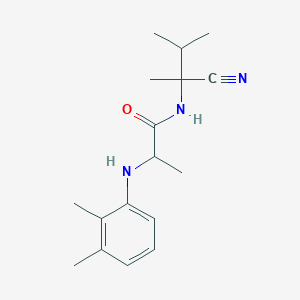

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

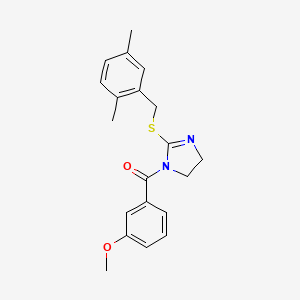

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

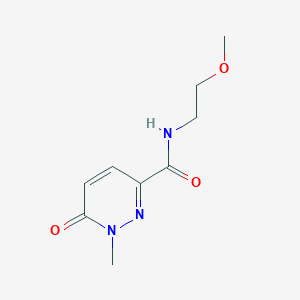

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

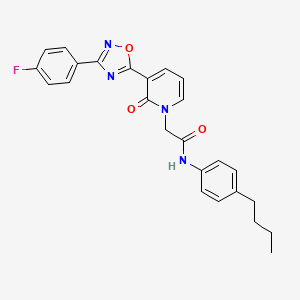

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)